1-(3-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
1-[(3-CHLOROPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazine ring, which is known for its stability and versatility in chemical reactions.
Properties
Molecular Formula |
C18H14ClN3O2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-6-4-5-13(11-14)12-22-17(23)10-9-16(21-22)18(24)20-15-7-2-1-3-8-15/h1-11H,12H2,(H,20,24) |
InChI Key |
HUHPHAGNLXDHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with phenylhydrazine, followed by cyclization and oxidation steps to form the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a specific kinase or protease, disrupting cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-BROMOPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
- 1-[(3-FLUOROPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
- 1-[(3-METHYLPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
Uniqueness
1-[(3-CHLOROPHENYL)METHYL]-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can enhance the compound’s stability and efficacy in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
